molecular formula C14H12ClFN4O2 B11511188 1-(4-Chloro-2-fluoro-benzyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

1-(4-Chloro-2-fluoro-benzyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11511188
M. Wt: 322.72 g/mol
InChI Key: IOLOKZUSKLCPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-2-fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a chlorofluorophenyl group and two methyl groups. It has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-2-fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a chlorofluorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis is achieved by fine-tuning parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-2-fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-Chloro-2-fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2-fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-2-fluorophenyl)methyl]-3,7-dimethylxanthine
  • 1-[(4-Chloro-2-fluorophenyl)methyl]-3,7-dimethyluric acid

Uniqueness

1-[(4-Chloro-2-fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H12ClFN4O2

Molecular Weight

322.72 g/mol

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H12ClFN4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-3-4-9(15)5-10(8)16/h3-5,7H,6H2,1-2H3

InChI Key

IOLOKZUSKLCPOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.